molecular formula C15H13F6N3OS B11084242 4-Methyl-N-[2,2,2-trifluoro-1-(5-methyl-thiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide

4-Methyl-N-[2,2,2-trifluoro-1-(5-methyl-thiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide

Cat. No.: B11084242
M. Wt: 397.3 g/mol
InChI Key: WDNDTXBUNCGZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-[2,2,2-trifluoro-1-(5-methyl-thiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide is a complex organic compound with a unique structure that includes a trifluoromethyl group and a thiazole ring

Preparation Methods

The synthesis of 4-Methyl-N-[2,2,2-trifluoro-1-(5-methyl-thiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methylbenzoic acid with trifluoroacetic anhydride to form an intermediate, which is then reacted with 5-methyl-2-aminothiazole under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

4-Methyl-N-[2,2,2-trifluoro-1-(5-methyl-thiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide can undergo various chemical reactions, including:

Scientific Research Applications

4-Methyl-N-[2,2,2-trifluoro-1-(5-methyl-thiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-N-[2,2,2-trifluoro-1-(5-methyl-thiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl and thiazole groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of inflammatory mediators or disruption of cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds to 4-Methyl-N-[2,2,2-trifluoro-1-(5-methyl-thiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide include:

Properties

Molecular Formula

C15H13F6N3OS

Molecular Weight

397.3 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl]-4-methylbenzamide

InChI

InChI=1S/C15H13F6N3OS/c1-8-3-5-10(6-4-8)11(25)23-13(14(16,17)18,15(19,20)21)24-12-22-7-9(2)26-12/h3-7H,1-2H3,(H,22,24)(H,23,25)

InChI Key

WDNDTXBUNCGZMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=NC=C(S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.